2-(4-Bromo-3-chlorophenyl)propanoic acid
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Overview
Description
2-(4-Bromo-3-chlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with bromine and chlorine atoms at the 4 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-chlorophenyl)propanoic acid typically involves the bromination and chlorination of phenylpropanoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The reaction can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-3-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding the parent phenylpropanoic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-chlorobenzoic acid.
Reduction: Formation of 3-chlorophenylpropanoic acid.
Substitution: Formation of 4-methoxy-3-chlorophenylpropanoic acid or 4-cyano-3-chlorophenylpropanoic acid.
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the bromine substituent.
3-Bromopropanoic acid: Lacks the phenyl ring and chlorine substituent.
2-(4-Bromophenyl)propanoic acid: Similar structure but lacks the chlorine substituent.
Uniqueness: 2-(4-Bromo-3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrClO2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
InChI Key |
KXIKIPHLCOJLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
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